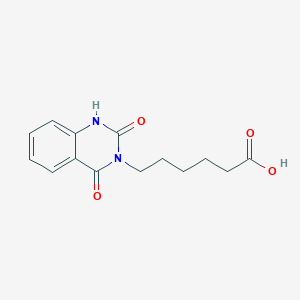

6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of anthranilic acid with hexanoic anhydride in the presence of a catalyst such as polyphosphoric acid, leading to the formation of the quinazolinone core. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, including controlled temperature, pressure, and catalyst concentrations, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone or tetrahydroquinazolinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazolinone core are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Applications De Recherche Scientifique

Chemistry: The compound serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: The compound exhibits promising anticonvulsant and anti-inflammatory properties, making it a candidate for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mécanisme D'action

The mechanism of action of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may act as a positive allosteric modulator of the GABAA receptor, enhancing its inhibitory effects on neuronal activity. Additionally, it may inhibit the activity of carbonic anhydrase, contributing to its anticonvulsant properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinazolin-4(3H)-one: A structurally related compound with similar biological activities.

2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide: Another derivative with potential anticonvulsant properties.

Methaqualone: A quinazolinone derivative known for its sedative and hypnotic effects.

Uniqueness

6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid is unique due to its specific hexanoic acid side chain, which imparts distinct chemical and biological properties

Activité Biologique

6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid, also known as BB_SC-3324, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : C13H15N3O3

- CAS Number : 82603-64-3

- Synonyms : 6-(2,4-diketo-1H-quinazolin-3-yl)hexanoic acid, among others.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its inhibition of various enzymes and potential therapeutic roles.

Enzyme Inhibition

- Cholinesterase Inhibition :

- Compounds with similar structures have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of quinazoline have been reported to exhibit IC50 values in the micromolar range against these enzymes, suggesting potential as Alzheimer's disease therapeutics .

- Soluble Epoxide Hydrolase (sEH) :

The mechanisms by which this compound exerts its biological effects are still under investigation. However, insights can be drawn from studies on related compounds:

- Binding Interactions : Molecular docking studies suggest that quinazoline derivatives interact with key amino acids in the active sites of their target enzymes. This interaction is crucial for their inhibitory effects .

Study on Cholinesterase Inhibition

In a comparative study of various quinazoline derivatives:

- Compound 5f showed an IC50 value of 1.6 ± 0.10 µM for AChE and 3.7 ± 0.18 µM for BChE.

- The selectivity index indicated that these compounds could serve as dual inhibitors, potentially leading to new treatments for neurodegenerative diseases .

Screening for sEH Inhibition

A screening assay evaluated several compounds against sEH:

- Compounds 3 and 4 demonstrated significant inhibition compared to a DMSO control.

- The study highlighted the pharmacophoric features necessary for effective inhibition, suggesting that similar compounds might also exhibit beneficial biological activities .

Summary Table of Biological Activities

| Compound Name | Target Enzyme | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| Compound 5f | AChE | 1.6 ± 0.10 | Inhibitor |

| Compound 5f | BChE | 3.7 ± 0.18 | Inhibitor |

| Compound 3 | sEH | Not specified | Inhibitor |

| Compound 4 | sEH | Not specified | Inhibitor |

Propriétés

IUPAC Name |

6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)15-14(16)20/h3-4,6-7H,1-2,5,8-9H2,(H,15,20)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGUQZCXAITIRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.